AC-Met-glu-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S/c1-7(15)13-8(5-6-21-2)11(18)14-9(12(19)20)3-4-10(16)17/h8-9H,3-6H2,1-2H3,(H,13,15)(H,14,18)(H,16,17)(H,19,20)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLNDIKKSFEPFR-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ac-Met-Glu-OH peptide structure and properties

An In-depth Technical Guide to the Synthesis and Characterization of Ac-Met-Glu-OH

Introduction

In the landscape of peptide research and therapeutics, dipeptides represent fundamental building blocks that offer unique physicochemical and biological properties. This guide focuses on the N-acetylated dipeptide, Ac-Met-Glu-OH (N-Acetyl-L-methionyl-L-glutamic acid). This molecule consists of an N-terminally acetylated methionine residue linked to a glutamic acid residue via a peptide bond.

The N-terminal acetylation, a common post-translational modification, neutralizes the positive charge of the N-terminal amine group, which can significantly alter the peptide's stability, hydrophobicity, and biological activity.[1] The constituent amino acids themselves bring distinct properties: Methionine, with its thioether side chain, is a relatively nonpolar amino acid, while glutamic acid possesses a carboxylic acid side chain, rendering it acidic and hydrophilic at physiological pH.[2]

The interplay of these features—N-terminal blockade, a nonpolar side chain, and an acidic side chain—makes Ac-Met-Glu-OH an intriguing subject for study. Understanding its structure, synthesis, and properties is critical for researchers exploring its potential as a fragment of larger bioactive peptides, a standalone signaling molecule, or a tool in drug design and development.[3][4] This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing the synthesis, purification, and characterization of Ac-Met-Glu-OH with field-proven insights and protocols.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a peptide are dictated by its structure. Ac-Met-Glu-OH is a linear dipeptide with a defined stereochemistry (L-configuration for both amino acids) and a specific N-terminal modification.

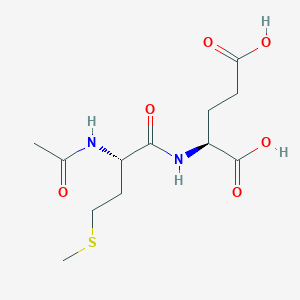

Chemical Structure

The structure consists of L-methionine as the N-terminal residue, whose amino group is acetylated. This is connected via a standard amide (peptide) bond to the amino group of the C-terminal L-glutamic acid residue.

Caption: 2D Chemical Structure of Ac-Met-Glu-OH.

Physicochemical Data

Quantitative data provides a baseline for experimental design, including solvent selection for synthesis and purification, as well as buffer choice for biological assays. The properties below are calculated based on the constituent amino acids.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₂₀N₂O₆S | - |

| Molecular Weight | 320.36 g/mol | - |

| Exact Mass | 320.1042 Da | - |

| CAS Number | Not available | - |

| Canonical SMILES | CSCCO)C(=O)O">C@HNC(=O)C | - |

| InChI Key | Not available | - |

| Topological Polar Surface Area (TPSA) | 155 Ų | Calculated |

| XLogP3 | -2.5 | Calculated |

| Hydrogen Bond Donors | 4 | Calculated |

| Hydrogen Bond Acceptors | 7 | Calculated |

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The most efficient and common method for producing peptides like Ac-Met-Glu-OH is Solid-Phase Peptide Synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[5] This methodology anchors the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids, with excess reagents and byproducts washed away at each step.[6][7]

The causality behind choosing SPPS lies in its simplicity, potential for automation, and high yields compared to traditional liquid-phase synthesis.[6][8] The Fmoc/tBu strategy is preferred due to its use of a mild base for N-terminal deprotection, which preserves acid-labile side-chain protecting groups until the final cleavage step.[5]

Caption: Workflow for the Solid-Phase Synthesis of Ac-Met-Glu-OH.

Experimental Protocol: SPPS of Ac-Met-Glu-OH

This protocol is a self-validating system; successful completion of each step is a prerequisite for the next, ensuring the integrity of the final product.

Materials:

-

Resin: Wang resin (pre-loaded with Fmoc-Glu(OtBu)-OH is convenient, or load Fmoc-Glu(OtBu)-OH onto the resin). Wang resin is chosen as it yields a C-terminal carboxylic acid upon cleavage.[6]

-

Protected Amino Acids: Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH. The tert-butyl (OtBu) group protects the glutamic acid side-chain carboxyl group.

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

-

Reagents:

-

Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF (v/v).

-

Acetylation: Acetic anhydride, DIPEA.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. TIS is a critical scavenger to protect the methionine side chain from modification during cleavage.[9]

-

Methodology:

-

Resin Preparation & Swelling:

-

Place the Wang resin (1 eq) in a reaction vessel.

-

Add DMF and gently agitate for 30 minutes to swell the resin beads. This is essential for reagent accessibility to the reactive sites within the polymer matrix.[5]

-

Drain the DMF.

-

-

First Amino Acid Loading (if not pre-loaded):

-

Couple Fmoc-Glu(OtBu)-OH (3 eq) to the resin using a suitable activation method (e.g., with HBTU/DIPEA) in DMF.

-

Allow to react for 1-2 hours. Wash thoroughly with DMF and DCM.

-

-

Fmoc Deprotection (Cycle 1):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain.

-

Repeat with a fresh portion of the deprotection solution for 10 minutes. This two-step process ensures complete Fmoc removal.

-

Wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.

-

-

Coupling of Methionine (Cycle 2):

-

In a separate vial, dissolve Fmoc-Met-OH (3 eq) and HBTU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

-

N-Terminal Acetylation:

-

Following the final Fmoc deprotection of Methionine, wash the resin thoroughly.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

-

Agitate for 30-60 minutes. This reaction caps the N-terminal amine with an acetyl group.

-

Wash the resin with DMF (3 times) followed by DCM (3 times) and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Transfer the dry peptide-resin to a suitable reaction vessel.

-

Add the cleavage cocktail (TFA/TIS/H₂O). The peptide is cleaved from the resin, and the OtBu side-chain protecting group is simultaneously removed.[6][9]

-

Agitate gently for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.

-

The peptide will precipitate as a white solid.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

The crude product from synthesis contains the target peptide along with impurities such as truncated or deletion sequences.[3] Therefore, purification is a mandatory step to ensure product quality for any application.[10] Characterization then serves to confirm the identity and purity of the final product.[11][12]

Sources

- 1. Influence of the N-terminus acetylation of Semax, a synthetic analog of ACTH(4-10), on copper(II) and zinc(II) coordination and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - Glutamic acid (Compound) [exposome-explorer.iarc.fr]

- 3. lcms.cz [lcms.cz]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-peptides.com [creative-peptides.com]

- 7. bachem.com [bachem.com]

- 8. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Substrate Specificity of N-Terminal Acetyltransferase B (NatB) with a Focus on the Ac-Met-Glu Sequence

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal acetylation (Nt-acetylation) is a ubiquitous and vital co-translational modification in eukaryotes, influencing a vast array of cellular processes from protein stability and folding to protein-protein interactions and subcellular localization.[1][2][3] Among the enzymes responsible for this modification, N-terminal acetyltransferase B (NatB) plays a critical role, acetylating approximately 20% of the human proteome.[4] This guide provides a comprehensive technical overview of NatB's substrate specificity, with a particular focus on protein N-termini commencing with the Met-Glu sequence. We will delve into the structural and molecular basis of this specificity, its functional consequences, and present detailed methodologies for its investigation. This document is intended to serve as a valuable resource for researchers in fundamental biology and for professionals engaged in drug discovery and development, where modulation of protein stability and function is a key therapeutic strategy.

Introduction to N-Terminal Acetylation and the NatB Complex

N-terminal acetylation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a protein.[1] This modification is predominantly carried out co-translationally by a family of N-terminal acetyltransferases (NATs) as the nascent polypeptide chain emerges from the ribosome.[1][4] In humans, a significant portion of the proteome, estimated to be over 80%, undergoes this modification.[1][5][6]

The NatB complex is a major player in the N-terminal acetylome.[4] It is a heterodimeric enzyme composed of a catalytic subunit, NAA20 (also known as Nat3 in yeast), and an auxiliary subunit, NAA25 (Mdm20 in yeast).[4][7] The NAA25 subunit is believed to anchor the complex to the ribosome, positioning the NAA20 catalytic subunit to efficiently acetylate nascent polypeptides.[4] NatB exhibits a high degree of conservation in both its structure and substrate specificity from yeast to humans.[4][7]

The Molecular Basis of NatB Substrate Specificity

NatB demonstrates a strong preference for proteins with an N-terminal methionine (Met) that is followed by a specific set of amino acids. The canonical NatB substrates are proteins with N-terminal sequences of Met-Asp (MD), Met-Glu (ME), Met-Asn (MN), and Met-Gln (MQ).[4][7][8][9][10][11] Quantitative proteomic studies have confirmed that a vast majority of proteins with these N-termini are indeed acetylated by NatB in vivo.[7]

Structural Insights into Substrate Recognition

Crystal structures of the NatB holoenzyme in complex with substrate peptides have provided critical insights into the molecular basis of its specificity.[8] The active site of the catalytic subunit, NAA20, forms a pocket that specifically accommodates the first two amino acids of the substrate.[8]

Key interactions that determine the specificity for sequences like Met-Glu include:

-

Hydrogen Bonding: The side chain of the second amino acid (e.g., the carboxyl group of Glutamate) forms crucial hydrogen bonds with residues within the NAA20 active site. These interactions are essential for discriminating between cognate and non-cognate substrates.[8]

-

Anchoring of the N-terminus: A hydrogen bond between the α-amino group of the N-terminal methionine and a carbonyl group in the NAA20 active site properly orients the substrate for the acetyl transfer from Ac-CoA.[8]

The auxiliary subunit, NAA25, forms a horseshoe-shaped scaffold that embraces the NAA20 catalytic subunit, likely contributing to its stability and proper positioning at the ribosome.[8]

Functional Consequences of NatB-Mediated Acetylation

The acetylation of N-terminal Met-Glu and other NatB target sequences has profound implications for cellular function.

Protein Stability and the N-end Rule Pathway

One of the most significant roles of Nt-acetylation is in the regulation of protein stability.[2][12][13] The N-end rule pathway is a proteolytic system that recognizes specific N-terminal residues as degradation signals (N-degrons).[12] Nt-acetylation can either create or mask these N-degrons.

-

Protection from Degradation: In many cases, Nt-acetylation shields proteins from degradation by preventing their recognition by E3 ubiquitin ligases of the N-end rule pathway.[1][2][13] This protective role is crucial for maintaining protein homeostasis.

-

Creation of Ac/N-degrons: Conversely, for a subset of proteins, the acetylated N-terminus can be recognized by specific E3 ligases, marking them for degradation via the Ac/N-degron pathway.[2]

The decision of whether an acetylated N-terminus is protective or destabilizing is context-dependent and influenced by the specific protein and cellular conditions.

Cellular Processes and Disease Implications

The functional consequences of NatB-mediated acetylation extend to various cellular processes, and its dysregulation has been implicated in several diseases.

-

Cytoskeleton and Cell Migration: NatB activity is essential for the proper structure and function of the actomyosin cytoskeleton.[7] Depletion of NatB has been shown to disrupt actin stress fibers and focal adhesions, leading to impaired cell migration.[7]

-

Cell Cycle Progression: Studies have demonstrated that NatB plays a role in cell cycle progression, with its knockdown leading to cell growth arrest.[4][7][14]

-

Cancer: The expression of the NatB catalytic subunit NAA20 has been correlated with tumor progression in hepatocellular carcinoma, suggesting it as a potential therapeutic target.[14]

-

Neurodegenerative Diseases: The N-terminal acetylation of α-synuclein, a protein implicated in Parkinson's disease, is mediated by NatB and influences its aggregation properties.[5][6][15][16]

Methodologies for Studying NatB Substrate Specificity

A combination of in vitro and in vivo approaches is employed to investigate NatB substrate specificity and the functional consequences of this modification.

In Vitro N-terminal Acetylation Assays

These assays are crucial for determining the kinetic parameters of NatB for different substrates and for screening potential inhibitors.

Protocol: In Vitro Fluorescence-Based NAT Assay

This protocol is adapted from methods used for other N-terminal acetyltransferases and relies on the detection of the co-product Coenzyme A (CoA).[17][18]

-

Reagent Preparation:

-

Recombinant human NatB complex (NAA20/NAA25).

-

Synthetic peptides with varying N-terminal sequences (e.g., ME..., MD..., MN..., MQ..., and negative controls).

-

Acetyl-Coenzyme A (Ac-CoA).

-

Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100.

-

ThioGlo4 fluorescent probe.

-

-

Reaction Setup (384-well plate format):

-

To each well, add 20 µL of a solution containing the peptide substrate and ThioGlo4 in assay buffer.

-

Initiate the reaction by adding 20 µL of a solution containing NatB and Ac-CoA in assay buffer.

-

Final concentrations: 100 nM NatB, 1-100 µM peptide, 1-100 µM Ac-CoA, 15 µM ThioGlo4.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence (excitation ~380 nm, emission ~465 nm) over time using a microplate reader at 37°C.[17] The rate of fluorescence increase is proportional to the rate of CoA production and thus NatB activity.

-

-

Data Analysis:

-

Calculate initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.

-

Table 1: Representative Kinetic Parameters for NatB Substrates

| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Met-Glu-... | Value | Value | Value |

| Met-Asp-... | Value | Value | Value |

| Met-Asn-... | Value | Value | Value |

| Met-Gln-... | Value | Value | Value |

| Met-Ala-... (Negative Control) | N.D. | N.D. | N.D. |

| Note: Specific values would be determined experimentally. N.D. = Not Detected. |

Mass Spectrometry-Based Proteomics for In Vivo Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying Nt-acetylation in complex biological samples.[1]

Workflow: N-terminomics for NatB Substrate Identification

-

Sample Preparation:

-

Isolate proteins from cells or tissues of interest (e.g., wild-type vs. NatB knockdown/knockout).

-

Chemically block free ε-amino groups of lysine residues.

-

Digest the proteome with a protease like trypsin.

-

-

Enrichment of N-terminal Peptides:

-

Utilize methods like strong cation exchange (SCX) chromatography to enrich for N-terminal peptides, which have a different charge state than internal tryptic peptides.[19]

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify acetylated N-terminal peptides.

-

Quantify the relative abundance of acetylated peptides between different experimental conditions (e.g., wild-type vs. NatB knockdown) to identify bona fide NatB substrates.[7]

-

dot digraph N terminomics_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Protein Extraction\n(e.g., WT vs. NatB KO cells)", fillcolor="#F1F3F4"]; B [label="Lysine Blocking", fillcolor="#F1F3F4"]; C [label="Proteolytic Digestion\n(e.g., Trypsin)", fillcolor="#F1F3F4"]; D [label="Enrichment of\nN-terminal Peptides (e.g., SCX)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Database Search &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Identification of\nNatB Substrates", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } "N-terminomics Workflow"

NatB in Drug Development

The involvement of NatB in critical cellular processes like cell proliferation and migration, and its association with diseases such as cancer and neurodegeneration, make it an attractive target for therapeutic intervention.[14][20][21] The development of small molecule inhibitors of NatB could offer novel strategies for treating these conditions.[20][22][23]

The assays and workflows described in this guide are essential tools for:

-

High-throughput screening of compound libraries to identify potential NatB inhibitors.

-

Lead optimization to improve the potency and selectivity of inhibitor candidates.

-

Target validation to confirm the on-target effects of inhibitors in cellular and animal models.

Conclusion

The N-terminal acetyltransferase NatB is a key enzyme that shapes the eukaryotic proteome through its specific modification of proteins with N-termini such as Met-Glu. This acetylation is not merely a static modification but a dynamic regulator of protein fate and function, with profound implications for cellular health and disease. A thorough understanding of NatB's substrate specificity, underpinned by structural biology and advanced proteomic techniques, is paramount. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to further unravel the complexities of the N-terminal acetylome and to exploit this knowledge for the development of novel therapeutic strategies.

References

- Hwang, C.-S., Shemorry, A., & Varshavsky, A. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdv45BZy1b8mnSH-7bB5APik-d9lj4C9da-KQwI4BWmhew_l7DFEdduq7QrAvLtbj7ASYsbQABs0Yw09pAXrV3y36HkZT_eus3dBEJPslL0chcPDw87pDh_PoWG8MbyVD1MrptlOF9XH3_E634sH2ZqlA1iGR-3NWh7zhlDhzfdgNgl0FVLDjeE6Zms8V57-MWNk4xKDCKcAcpJWMA5pA5GOvzNwBsIfffyMBxIQqUPhbN7UqqAVw3ZjR2qQMX1yMRkjaxozg=]

- Wikipedia. (n.d.). NatB. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8h4ladJyzXXokpgwW5ZG3AH5Wa7e1C09xApJKAfcgNIuUdr09p2SeFCaSd2PuOE2j1i4XPALKne0Jc1TdTEUo5xY5mzn_Xy62Dalk52vnXccnMUn2xJdw3TiMED4=]

- Gevaert, K., et al. (2003). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsv6QOfNDWirWyike4qum2MNG-B2bQVvx9rAzxq6YpTuymwPe21h9Stds0pI44lavQmDlJCPqjFWAcAWcD8_QMf89LzrxsGANN324tDwROo1ZXKWep0t_SmCC0oYjHJ5wg_c1BWYyA0VxFpDA=]

- Creative Proteomics. (n.d.). The Role of N Terminal Acetylation in Protein Function and Disease. [https://vertexaisearch.cloud.google.

- Varland, S., et al. (2023). Unlocking the Mystery of N-Terminal Acetylation's Impact on Protein Degradation. News-Medical.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3ZY_Q342YBiYAPlP9Nfu3mtGzDblvRNy7-D4x50Om5hk4GCc_UAlcqfJeuSijeODeW2RAKImSytA24T1BzQQUYb2A1ZNFIEJ9Gk2OyMFzLzUTvJM2eulZsmq6jvZHp5LGsd4Fg2Ozb-Z25W0G-CvZXqmDNIlntH770PwmVnnZWHTL8_pcanucVFHk3QnkfQXGrOqnMUHLOY4jDlXQOnVLT7_IPKtKqtQ5-xzpZJtkTbbav7_pC1d5n-ARv-WE1c9DN0=]

- Han, A., et al. (2017). Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB. Structure. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKkiW1dz1wuapXDUFCCXWS6F3ZiUOR6FWuzT8YZ4iTGJ6s7F-3Ggis476H9KCpq33s4rjvipjDJDg3m3g986EQFErelIDaH2vptGBcABca1gyEiO5hpb5tzApWReor8NRV-G26]

- Van Damme, P., et al. (2012). N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB. Proceedings of the National Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkDe0Eg_HBivWu8K6pLpORerBcjFZY8EebqbLCNlY3tGEKZEMKPVqtHm0eMIJpIT1qvAVfe8a9o3L0a6lho9AWhr9DmD_SxjclP5RZoxnOUqAdTTERIW2aXa0mdIW2jb4Gt-BNsfEZ9upszA==]

- Deng, S., et al. (2020). Molecular basis for N-terminal alpha-synuclein acetylation by human NatB. eLife. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo0hQt6WBMy_ivICgjpDqcSKe9Nrlqgcevkvgkr6baPE5dTpknPsSScdyHIDbYeiL-mQGxY27DBXtyQGqsJtn3tekV3EJpjm0tjyHCdyRf6Y2pQeyOtjGEomnQAc5eZHXn0aY=]

- Aksnes, H., et al. (2019). Illuminating the impact of N-terminal acetylation: from protein to physiology. Trends in Biochemical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwX20FO8DQFk1mUS3VxaahaC6j17mr2tdbkSaJ1nou5thGHx9tRFxDbqzNCi3rS_mrgaHqewzAvhOT3dNVgjQ87OY9AXG7qFZKtch8Q5yOoMmszuD_5Dn3nFgGUFTtKDUqi_OpDkaY8cvchnRr]

- Fernández, R. D., & Lucas, H. R. (2018). Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. Data in Brief. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB00rhVcFt_yERnvrkXqh_XzxoBhGxB26W1hnTu9O_DcTbMy7pulGNjlBx1iF4sfDsKd4GLJ940cpxgc_q5PvyLQNXoLPLNvWVHAC9jYgyLlWRc3KcledjSd6rIHWlYPkf3bHc0Rfzl5oqOhQ=]

- Arnesen, T. (2011). Towards a Functional Understanding of Protein N-Terminal Acetylation. PLOS Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5wUkqdl2oJoLRqGaVHXskEKwRtq1aHiDO2doBHjT20Oq7NzCjUg5LSiHUPp66xmdwCw5z1sZy2EOex0oH6dx-rYRBOdTp6VSSTExX2GQ9q-SBrdLuVIeAUUqt8eCi_yFM-7Dp9ZSoKaX5XtwnwJuDnFODJfW19YZ9w7P0OmAOii2YUjkVZsqm]

- Deng, S., & Marmorstein, R. (2020). Molecular basis for N-terminal alpha-synuclein acetylation by human NatB. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2MwJG0J5NueVq3Tk7N6XkpS6FVQdDukYKIS_aTZ7pa1GX3P_1deXyBZXog8YutFGohhedeZCT1J9nBSgRXfKZvaRHE6OkGsBvdAQpSzRjfVeLJaJU6YjWwWB_N0x7zRQzPRah7jbCsQuSt9gVapsQ9CSMaOS21fzpa6oBrDX9TqsYQUyWnlkVDlITB-hMCiySqKbofzqqOvJWkiz6C_3_8a8UjNIdbnXlYbvhX0Ve_ySYW04Lhg==]

- Deng, S., et al. (2020). Molecular basis for N-terminal alpha-synuclein acetylation by human NatB. eLife. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNoPey-ZWL8GDniI_eJqQxpV1lqvZ574wpb4WekLxtiZPS6NJaXoLSF6oMxhcKWR0Z3KZH6nW8QLrIC2HpwdkOvVucE7eECFVLNOfnGKo5Cm-ktd7zto3_zhD59ydtacDEwYXb6zjnFSAMj8Y=]

- Pan, B., et al. (2023). Semi-Synthetic CoA-α-Synuclein Constructs Trap N-Terminal Acetyltransferase NatB for Binding Mechanism Studies. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbv0hk7A4PXgPOE79e0WlD2R4mmYEzZKgE5oGMVJv6e1bDnSe0CNhQqj6cPB0ZWGYP3-LdEQ_Bm9_vgO37Rvmakua1vWhJYssd3P9Uq0tT1w39aU3Xj5rHx5E0jruC9b37zUbZ5rF_UA==]

- Zibat, A. (2018). Analysis of the role of N-terminal acetylation of newly synthesized proteins in Saccharomyces cerevisiae. heiDOK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGekuCwKyiqOakuJKZoYvCpVO3udLSe5hAYGsAMouICFoUkc6pppp0e1TFHXERsZ1IDgWnvmAKEQT5YSBlRDN-lk1xbYTKx9xVA-_3V9s7KAmnZRlBBeNfhYlSyNZmrhdw1pKmylFs0gsPSrE1LG3YANc-Omg==]

- Deng, S., et al. (2020). Molecular Basis for N-terminal Alpha-Synuclein Acetylation by Human NatB. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYitjouCYHhJ2DGABCCW6Vq3P8dFWxcBSTbC92221nsTNawXQO7ziT5F-kFQlkfAltosLaewut2zyKTd3KAX83lL3QTfd6JIgi3_2-LzdgLcAHAvhm5L7LHNHom-77eeV2EnJIxUNB7HpKBRDqHeqGN0_Ma8M0]

- Ametzazurra, A., et al. (2018). NatB-mediated protein N-α-terminal acetylation is a potential therapeutic target in hepatocellular carcinoma. Oncotarget. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQkiE3a95pYa2e3o8i5_tBZtQtnqh4r42de1MLfnqQu6q4LTnBw6LY8icxmXcRGxYyfyx4LB0RCWSQsVKF3t9z-0IEa1ntKFbOsMCKlVGsG1agxD-INLNcrfe1qSLH2-xBSKxpuYhp73V6gWI=]

- ResearchGate. (n.d.). Substrate specificity and subunit compositions of Ntacetylases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3VCfVQr7fGQhB1SJxb1YNaPtnyt-B0t7KGabUsBpq7uLF6mkMO_eLZUwsbRwvk5rrXb7VwykRsxL8QH1mlwkG6nO_EB_KRjIrJCmVJ4_toTK54PywdEqML5v32aI2TO39KCxfrUnlkRmNHqns_gNw92_QLl9EIdZsFjfUK2Dz6TpncloAeo4e0suvqW8JC-IEHde7EnKN8fd2tLamQNbMUGnC3aCdVdqadNLJWHcXN-XfL6NW3CFqqOqwYwZmU98BgVs=]

- Arnesen, T., et al. (2009). Proteomics analyses reveal the evolutionary conservation and divergence of N-terminal acetyltransferases from yeast and humans. Proceedings of the National Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZJrEf6oSV5KjqPCh-UyD5CBOZCgQDE2nvBXk47bJwjJmbwKgd48_u_yF49w9xqaNDvM2fW7rC9mBEJq9mtfxQnTPKbPGLffNz4Oh3h8n0COPD2P0aZ2QpRMRuEyMT1uYogWCc25MkkW-TA==]

- Huber, M., et al. (2020). NatB-Mediated N-Terminal Acetylation Affects Growth and Biotic Stress Responses. Plant Physiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvyDLExaCPZZqte5nRaRelbJvIeRqpUzJLQaklHgsWCCQ2l-XVIuPXtQaue1HClX15Ra9GJQokLO3LVJIFjdBsRqJP7dymVENs7SUpZyd8J4-TEUfonpqO4VcUw8Z1Cse-AfTnCOhI8Pg6Kw=]

- Li, T., et al. (2021). Purification and activity assays of N-terminal acetyltransferase D. Methods in Enzymology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1EQZiZAVlfdS2io6uUwRhhjZYBwp0Kp4ZxRVs-YoE1fnYnSwFihCEhISkmq8S_KOtbfL2Oca0IqnrIyGymrnkcHrZcmwCnVIyFWqtGhnV0i7eXwZY3dQ_c0D5eV1X8i9XQLUSwPMno6roIuWS]

- Van Damme, P., et al. (2011). Proteome-derived Peptide Libraries Allow Detailed Analysis of the Substrate Specificities of Nα-acetyltransferases and Point to hNaa10p as the Post-translational Actin Nα-acetyltransferase. Molecular & Cellular Proteomics. [https://vertexaisearch.cloud.google.

- InterPro. (n.d.). N-terminal NatB acetyltransferase catalytic subunit (IPR051646). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENyR9keZwjl3zNzLi0y_n_GS7EcdnlmMJ7KaQJqmQg6p18SLzlJpzDEABtY1BECMH0SUm9NKn7Cj1vfXCtbX0Xe8LjftNQ4jjVAO44bJoG1EYsLBP-ewuuDoRFPBaiqsCpLfmQLfJmSWs=]

- Drazic, A., & Arnesen, T. (2017). Expanded in vivo substrate profile of the yeast N-terminal acetyltransferase NatC. FEBS Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJj3-kByVBrrEVLV7EjMxRBpVagtL3Sf6P_jLgr2-3puHA3W0rYN0RcpqDZxGeHBOuy8colMtWaabREtMsXs55dX9BZoyYCbrpGBV6Dfh2-aV7sH2N8oN77jDq4hUxoUJ0pCzMJm5XmjGqbXghbKSyFNcN4wnVxOTOCYz8THw434vf0Uhs4Mnyl6WfjBiO8RyiO_fHZKay94PECZ4wdwa2-Lv39Fx-Plzcw_GDS3XQxTenpREQSp7yva8eZzZS8xk=]

- Van Damme, P., et al. (2012). N-terminal acetylome analyses and functional insights of the N-terminal acetyltransferase NatB. Proceedings of the National Academy of Sciences of the United States of America. [https://vertexaisearch.cloud.google.

- National Center for Biotechnology Information. (n.d.). NAA20 N-alpha-acetyltransferase 20, NatB catalytic subunit [Homo sapiens (human)]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx3VcrSWlOjSCSrxORXkLaIjibRjOykC9YL_dm4DFHeEhjNRrbHCSVlguZpGBqn9lMkJitN6-JP2g-L2hClEo4UGQY1K2GuO9wHD9BGiLtGRBR46BMzsndmZkeI3BWKG-rwOWGc5kpQVFsVs-kX37ZyT6VWYWcY00mh_9HTv6IUTs=]

- Revvity. (n.d.). Acetylation Assays Using Acetyl CoA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4gTm3zoGh46WJLTdTDXJf28WSemnnmA3iJyr18WDmEdNtjplkEKeq4xmy_T2WCY7XIGAJDdBmUpvNu3nKJZAOW-PBVCmxg1JudhNdeAJYgtZicqAlvAEyBaBOgYmJUMehX-tq3tUTynrhOceJr_pWusFKqHfhFFBE2Q==]

- BioGPS. (n.d.). NAA20 (N-alpha-acetyltransferase 20, NatB catalytic subunit) | Gene Report. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2AEZYk3soIowKRRufUhMO65810SoNS3DeP7TcVpwFHvd3klE1GIu95YWqPcFrZYgYcE-CKaKqbHXLT1ITtFHHOINY-5KTNoj1XYiX8ybdogN3L7eoOMUL]

- UniProt. (n.d.). natb-1 - N-alpha-acetyltransferase 20 - Caenorhabditis elegans. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyxGLAxV7WEB2jdNNw9bI1kAI4V62WuCGJoFM1iCqJSbeG61mIUp8Hn8z7mTNjeIOSezY_FkWu3vPtFqTGTJL_M0ErMP-DALrhtZ4gqhIaFWi7zcirMOfZQOq_vLZUh4k3Hq5uPuiO048=]

- Li, T., et al. (2021). Development of A Continuous Fluorescence-Based Assay for N-Terminal Acetyltransferase D. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsRh8gLE8_qUwna3CJeri-H0OOQwp31YmfIqVVyE2K211SXNhYhoitBUogLWeHmAkvd7C7noTS9UEYXcPpCngMS7IXhZZ8eYBLwQHy3JAZ9C9Y7rHsbolcBTeZKoDDGX1DbA==]

- Li, T., et al. (2025). In vitro acetyltransferase activity assays for N-terminal acetyltransferases. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwVuheoccP-gqB7ykYUtg2zfFjjsRKnfYPyDNUfDyolhFxednI8Rm4nzu70I6GDr4GR_QUV-TEXnIo4_Xr_Z83e4SzDpOOGlnHT3x0bZ0K2qGJ9J_wZBZgoASHpsbmpJVzHdjSwxTmkwIaYGbHoIQjc8I4lXG3WOzWNuWUkUqSRZOq6DKoJA93JSXD_ITDZja2iDRzqIbxdFHDIQQ0hgC0JYLgcOCyKDMUn_sT3_MOQOVYKWYEILA93Ng=]

- Kawahashi, Y., et al. (2023). Regulated N-Terminal Modification of Proteins Synthesized Using a Reconstituted Cell-Free Protein Synthesis System. ACS Synthetic Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVSBBDLdC2sLXHUzahX3Df1snSe26jC2Ttej43VymvO51QtOKcNUOcYyzaWGEFYJPqrnheKAOq_yE-u_KqiBnkMv9tK_Pi3jLctxuvZL7DizeWXzwjHmb4dv_3LUjilfcXqw7MiT42WoMN6U_y]

- Benjamin, C., et al. (2025). Nature-Inspired Molecules as Inhibitors in Drug Discovery. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhUt9LT-0VJX5gwgYzb5XGA2-5Gyfw_VBcw-AxoK4iRNrveiHm4hhQPILydwuszI_F8LPvBFeDHHls4vPIyzgca50E32GMzmk6vzNgt45n8s4JL-L0_Ne84obMiJzF2XsZDI-IiM_0q_d-PxEG]

- Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKC1YbNgO1EpbiO0C50GtRhvmkXk__yBo-xmYKRJMloM17tkGxUIkzTS5j9VwOmlrspoHgppc3yqwZgXsxtq8jT1jFZFfkm5vFGqvoJhjeAT_ICivyIiwO1XAFAE0gqYqn7FwQoGn3QndY8ZQc39nLEa7GcZ5LDGF-v3Q4b5jliLIJPSKdd4FPcxqWtfSFd4uZ9fPTm36zScWA2wz8TILqrGcmQNJUtpBMETqQGcCG3TEp5fBHjElclGqQv-PS2pKWlpFYHw==]

- National Center for Biotechnology Information. (n.d.). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9uqotkeFFeLLjemD7WG30fVPGofEpXTrlE-cmSfKo-6nbo6IyU6jIlMF-qH5B9B9rxfDQPGKnoJfTN65HgcFbtpxUgWDROJUow6MBbJqoecK29O4P8XmtzPnmdFT0zaekSsCV3MrtTSVB1is=]

- van der Ploeg, M. N., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAgJGgo39UY9HZ2dosLK0Bx9kYmFJetS-EyWhIJrzH7nJLKBYaf20gfv8dfpHqhK8avVDF4uu1qLnhHOvdpb8ucAVYrS9y2SHq0p7iyDqe-2dmT5q4sRpyLwca9RHaljCpuzPBhUXDjudhM2Kz]

- Patsnap. (2024). What are NAT1 inhibitors and how do they work?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG80MY97s5b0P6HQDAHukT8MW8dl4oUzqP5HlaBrwb0-hAP8kSX6Xtk6Xa8EuNSK66m9HsZSVwlKlRP8WdP31SDbD9Z7M4bB-kdHtPJpSl2ohgqWjQ66BRkmadxAVbuR7YOJaWiMEsEqwt-lsaALBlunnlJtoW3gioUFSr8vgbmw2VTyH0GlydTD9mBtQ==]

Sources

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards a Functional Understanding of Protein N-Terminal Acetylation | PLOS Biology [journals.plos.org]

- 4. NatB - Wikipedia [en.wikipedia.org]

- 5. Molecular basis for N-terminal alpha-synuclein acetylation by human NatB | eLife [elifesciences.org]

- 6. Molecular basis for N-terminal alpha-synuclein acetylation by human NatB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. InterPro [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. azolifesciences.com [azolifesciences.com]

- 14. NatB-mediated protein N-α-terminal acetylation is a potential therapeutic target in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Proteome-derived Peptide Libraries Allow Detailed Analysis of the Substrate Specificities of Nα-acetyltransferases and Point to hNaa10p as the Post-translational Actin Nα-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. What are NAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 22. Nature-Inspired Molecules as Inhibitors in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-L-methionyl-L-glutamic acid (Ac-Met-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Acetyl-L-methionyl-L-glutamic acid (Ac-Met-Glu-OH), a dipeptide of interest in various scientific and biomedical research fields. Due to its specific nature as a non-commercial peptide, a dedicated CAS number is not readily found in public chemical databases. This document, therefore, focuses on the synthesis, characterization, and potential biological significance of this molecule, drawing from established principles of peptide chemistry and the known functions of its constituent amino acids.

Core Chemical Identity

N-Acetyl-L-methionyl-L-glutamic acid is a dipeptide wherein the N-terminus of L-methionine is acetylated, and its C-terminus is linked to the amino group of L-glutamic acid via a peptide bond. While a specific CAS number for Ac-Met-Glu-OH is not indexed, its identity can be established through its constituent parts and calculated properties.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source/Method |

| IUPAC Name | (S)-2-(2-Acetamido-4-(methylthio)butanamido)pentanedioic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₂₀N₂O₆S | Calculated |

| Molecular Weight | 320.36 g/mol | Calculated |

| Canonical SMILES | CSCCC(C(NC(CCC(=O)O)C(=O)O)=O)NC(=O)C | Structure-based |

| Constituent 1 | N-Acetyl-L-methionine | CAS: 65-82-7 |

| Constituent 2 | L-Glutamic acid | CAS: 56-86-0 |

Synthesis of Ac-Met-Glu-OH: A Methodological Approach

The synthesis of Ac-Met-Glu-OH can be achieved through standard peptide synthesis protocols, most commonly via Solid-Phase Peptide Synthesis (SPPS) for its efficiency and ease of purification.[1] The general strategy involves the sequential coupling of amino acids on a solid support, followed by N-terminal acetylation.

Rationale for Solid-Phase Synthesis

SPPS is the preferred method for creating peptides of a defined sequence.[1] By anchoring the C-terminal amino acid (Glutamic acid) to a resin, excess reagents and by-products from the coupling and deprotection steps can be easily washed away, driving the reactions to completion and simplifying purification. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group is standard practice, as they are base-labile and allow for mild deprotection conditions that preserve the integrity of the peptide.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Met-OH

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection reagent: 20% piperidine in DMF

-

Acetylation reagent: Acetic anhydride

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the glutamic acid on the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Methionine Coupling:

-

In a separate vial, pre-activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added methionine.

-

N-Terminal Acetylation:

-

Treat the resin-bound Met-Glu(OtBu) dipeptide with a solution of acetic anhydride and DIPEA in DMF for 1 hour.[2] This step "caps" the N-terminus with an acetyl group.

-

Wash the resin with DMF and then dichloromethane (DCM).

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the t-butyl side-chain protecting group from glutamic acid.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with ether, and air dry.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final Ac-Met-Glu-OH product as a white powder.

Caption: Workflow for the Solid-Phase Synthesis of Ac-Met-Glu-OH.

Characterization and Quality Control

To ensure the correct synthesis and purity of Ac-Met-Glu-OH, several analytical techniques are essential.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which should match the calculated theoretical mass of Ac-Met-Glu-OH (320.36 Da). Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting b- and y-ions, confirming the Met-Glu sequence and the presence of the N-terminal acetyl group.[3] Acetylation often enhances the formation of b-ions, which can aid in sequencing.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: Will show characteristic peaks for the protons in both amino acid residues and the acetyl group. The chemical shifts of the α-protons can confirm the peptide bond formation.[5]

-

¹³C NMR: Can be used to identify the carbonyl carbons of the peptide bond and the acetyl group.[6]

-

2D NMR (e.g., COSY, HSQC): These techniques are invaluable for assigning all proton and carbon signals, providing unambiguous confirmation of the dipeptide's structure.[5][7]

Potential Biological Significance and Applications

The biological role of Ac-Met-Glu-OH has not been specifically elucidated in the literature. However, its function can be inferred from the properties of its components.

Role of N-Acetylation

N-terminal acetylation is a common post-translational modification that can increase the stability of peptides against enzymatic degradation by aminopeptidases.[8] This modification neutralizes the positive charge at the N-terminus, which can influence the peptide's conformation and interaction with other molecules.

Functions of Constituent Moieties

-

N-Acetyl-L-methionine (Ac-Met): Methionine is an essential sulfur-containing amino acid crucial for cellular methylation and redox state maintenance. Ac-Met itself is known to have antioxidant properties, protecting against oxidative stress.[9] It can serve as a more stable precursor to methionine and S-adenosylmethionine (SAMe), the primary methyl donor in cells.[10]

-

N-Acetyl-L-glutamic acid (NAG): While not directly present in the dipeptide, the glutamic acid residue is central. NAG is a critical allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme in the urea cycle, which is essential for ammonia detoxification.[11][12][13] It is also an intermediate in arginine biosynthesis in prokaryotes and lower eukaryotes.[14]

Potential Research Applications

Given the properties of its components, Ac-Met-Glu-OH could be a valuable tool in several research areas:

-

Metabolic Studies: Investigating its role as a potential metabolic intermediate or modulator of pathways involving methionine and glutamate.

-

Drug Development: Serving as a lead compound or a stable pro-drug for delivering methionine or glutamate to specific tissues. The acetyl group could enhance its bioavailability.

-

Neuroscience Research: Both methionine and glutamate have significant roles in the central nervous system. The presence of N-acetylmethionine has been detected in the human brain, suggesting a potential physiological role.[15]

-

Antioxidant Research: Exploring its potential as a protective agent against oxidative damage, leveraging the antioxidant capacity of the N-acetylmethionine moiety.[9]

Caption: Role of N-Acetylglutamate in the Urea Cycle Activation.

Conclusion

N-Acetyl-L-methionyl-L-glutamic acid is a chemically defined dipeptide that, while not commercially cataloged with a CAS number, can be reliably synthesized and characterized using established chemical methodologies. Its potential biological activities, extrapolated from its constituent parts, position it as a molecule of interest for research in metabolism, drug delivery, and neuroscience. This guide provides the foundational knowledge for its synthesis and analysis, paving the way for further investigation into its specific functions and applications.

References

-

Chandra, K., Roy, T. K., Naoum, J. N., et al. (2014). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 12(3), 363-368. Available at: [Link]

-

Medscape. (2025). N-Acetylglutamate Synthetase Deficiency. Available at: [Link]

-

Wikipedia. (n.d.). N-Acetylglutamic acid. Available at: [Link]

-

Kaur, H., et al. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics. Journal of Proteomics, 213, 103608. Available at: [Link]

-

CD Formulation. (n.d.). Acetylated Peptide Synthesis. Available at: [Link]

-

Bortoluzzi, V. T., et al. (2023). N-Acetylglutamate and N-acetylmethionine compromise mitochondrial bioenergetics homeostasis and glutamate oxidation in brain of developing rats: Potential implications for the pathogenesis of ACY1 deficiency. Biochemical and Biophysical Research Communications, 684, 149123. Available at: [Link]

-

CD Formulation. (n.d.). N-Acetyl-L-Methionine. Available at: [Link]

-

Caring Sunshine. (n.d.). Ingredient: N-acetyl methionine. Available at: [Link]

-

Kubiak, A. M., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. Molecules, 28(9), 3749. Available at: [Link]

-

Tsubouchi, D., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1958. Available at: [Link]

-

Zabel, C., et al. (2011). Detection of N-acetyl methionine in human and mouse brain and its biosynthesis in human oligodendroglioma cells. Journal of Neurochemistry, 118(2), 187-194. Available at: [Link]

-

Scholarly Commons - University of the Pacific. (n.d.). Solid Phase Peptide Synthesis. Available at: [Link]

-

Mills, M. S., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(11), 1996-1999. Available at: [Link]

-

Caldara, M., et al. (2010). Osmotically induced synthesis of the dipeptide N-acetylglutaminylglutamine amide is mediated by a new pathway conserved among bacteria. Proceedings of the National Academy of Sciences, 107(27), 12389-12394. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

-

Grokipedia. (n.d.). N-Acetylglutamic acid. Available at: [Link]

-

Caldara, M., et al. (2008). N-Acetylglutamate and its changing role through evolution. The FEBS Journal, 275(22), 5549-5560. Available at: [Link]

-

Hancock Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins. Available at: [Link]

-

ResearchGate. (n.d.). General workflow for the mass spectrometry based proteomics analysis of acetylated peptides and proteins. Available at: [Link]

-

Mtoz Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry?. Available at: [Link]

-

ResearchGate. (n.d.). Preparation and use of N-acetyl-α-amino acids. Available at: [Link]

- Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

-

ACS Publications. (1962). Synthesis of Two Optically Active N-Acetyl Dipeptides by the p-Nitrophenyl Ester Method. The Journal of Organic Chemistry, 27(10), 3709-3710. Available at: [Link]

-

RSC Publishing. (n.d.). A highly efficient in situ N-acetylation approach for solid phase synthesis. Available at: [Link]

-

bioRxiv. (2025). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. Available at: [Link]

-

RSC Publishing. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4049-4054. Available at: [Link]

-

PMC. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Available at: [Link]

-

RSC Publishing. (n.d.). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Available at: [Link]

-

Mtoz Biolabs. (n.d.). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Available at: [Link]

Sources

- 1. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 9. N-Acetyl-L-Methionine - CD Formulation [formulationbio.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

Enzymatic assay for Aminoacylase 1 using Ac-Met-Glu

Application Note: Enzymatic Assay for Aminoacylase 1 (ACY1) using Ac-Met-Glu

Introduction & Scientific Context

Aminoacylase 1 (ACY1, EC 3.5.1.14) is a cytosolic, homodimeric zinc-binding metalloenzyme essential for the catabolism of N-acetylated amino acids.[1][2] Its primary physiological function is the hydrolysis of N-acetyl-L-amino acids (e.g., N-acetyl-methionine) into free L-amino acids and acetate, thereby recycling amino acids for protein synthesis.

The "Ac-Met-Glu" Substrate Challenge: The substrate N-acetyl-L-methionyl-L-glutamate (Ac-Met-Glu) represents a blocked dipeptide. It is critical to understand that ACY1 exhibits strict specificity for N-acetylated amino acid monomers and typically does not hydrolyze peptide bonds between amino acids.

-

Direct Substrate: N-Acetyl-L-Methionine (Ac-Met).

-

Sequential Substrate: Ac-Met-Glu.[3]

To assay ACY1 using Ac-Met-Glu, the reaction must be viewed as a Sequential Hydrolysis System involving Acyl Peptide Hydrolase (APEH) . APEH first removes the N-acetyl-methionine (Ac-Met) from the peptide, generating the substrate for ACY1.[4] This Application Note details the protocol for this sequential assay, which is highly relevant for analyzing the "APEH-ACY1 Axis" in tissue lysates or drug screening.

Assay Principle

The assay relies on the colorimetric detection of free

Step 1: APEH Action (Pre-treatment or Coupled)

Step 2: ACY1 Action (Target Reaction)

Detection:

The Ninhydrin reagent reacts with the free amines of both L-Glutamate and L-Methionine to form Ruhemann’s Purple (

-

APEH Only: Low Signal (1 amine eq).

-

APEH + ACY1: High Signal (2 amine eq).

-

ACY1 Only (Control): No Signal (Substrate remains blocked).

Pathway Visualization

Caption: Sequential hydrolysis pathway: APEH releases the ACY1 substrate (Ac-Met), enabling ACY1 activity detection.

Materials & Equipment

Reagents:

-

Substrate: N-Acetyl-L-Methionyl-L-Glutamate (Ac-Met-Glu). Note: If unavailable, use N-Acetyl-L-Methionine (Ac-Met) for direct ACY1 validation.

-

Enzymes:

-

Recombinant Human ACY1 (Target).

-

Recombinant APEH (Helper Enzyme).

-

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

-

Cofactor Solution: 1 mM

or -

Ninhydrin Reagent: 2% (w/v) Ninhydrin in ethanol/ethylene glycol.

-

Stop Solution: 10% Trichloroacetic acid (TCA) or simply Heat (

). -

Standard: L-Methionine (0 - 1 mM range).

Equipment:

-

Spectrophotometer or Microplate Reader (570 nm).

-

Heat block (

for reaction,

Experimental Protocol

Phase A: Preparation

-

Enzyme Activation: ACY1 is a metalloenzyme. Incubate the ACY1 stock with 0.1 mM

(final conc) on ice for 30 mins prior to assay to ensure full metallation. -

Substrate Stock: Prepare 20 mM Ac-Met-Glu in Assay Buffer. Adjust pH to 7.5 if necessary.

Phase B: Sequential Enzymatic Reaction

Design Note: To measure ACY1 specifically, we must ensure APEH is not rate-limiting. We use an excess of APEH.

| Component | Test Sample ( | APEH Control ( | ACY1 Control ( | Blank ( |

| Assay Buffer (50 mM Tris, pH 7.5) | 50 | 60 | 60 | 70 |

| Ac-Met-Glu (20 mM) | 20 | 20 | 20 | 20 |

| APEH (Helper Enzyme) | 10 | 10 | -- | -- |

| Pre-Incubation (10 min @ 37°C) | Allow APEH to generate Ac-Met | -- | -- | -- |

| ACY1 (Target Enzyme) | 10 | -- | 10 | -- |

| Total Volume | 90 | 90 | 90 | 90 |

-

Mix Buffer, Substrate, and APEH (for Test and APEH Control).

-

Pre-Incubate at

for 10–15 minutes. This ensures conversion of Ac-Met-Glu -

Initiate by adding ACY1 to the "Test" and "ACY1 Control" wells.

-

Incubate at

for 30–60 minutes.

Phase C: Termination & Detection

-

Stop Reaction: Add 10

L of 10% TCA or heat at -

Ninhydrin Development:

-

Measurement: Read Absorbance at 570 nm .

Data Analysis & Validation

1. Activity Calculation:

The "Test" sample contains amines from both Glu (APEH product) and Met (ACY1 product). The "APEH Control" contains only Glu.

2. Specific Activity Formula:

-

Unit Definition: One unit of ACY1 hydrolyzes 1.0

mole of Ac-Met per minute at pH 7.5,

3. Interpretation of Controls:

-

ACY1 Control (No APEH): Should show Zero/Low Activity . If high activity is observed, the ACY1 preparation may contain contaminating peptidases, or the substrate is degrading spontaneously.

-

APEH Control (No ACY1): Baseline signal (representing 50% conversion of potential amine sites).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Signal in Test | ACY1 apo-enzyme (inactive) | Ensure |

| High Background in Blank | Free amino acids in substrate | Check purity of Ac-Met-Glu using TLC or HPLC. |

| ACY1 Control has Signal | Contaminating APEH | Use highly purified recombinant ACY1. Commercial tissue extracts often contain both. |

| Low Sensitivity | pH Mismatch | Ninhydrin reaction is pH sensitive. Ensure the final mix is buffered near pH 5-6 during the boiling step (add Acetate buffer if needed). |

References

-

UniProt Consortium. "Aminoacylase-1 (ACY1) - Homo sapiens." UniProtKB, Accession Q03154. [Link]

-

Cole, C., et al. "Determination of Acyl Peptide Enzyme Hydrolase and Aminoacylase-1 Sequential Activity in Biological Samples by Gas Chromatography-Mass Spectrometry."[4] Westmont College / Weber State University, 2019. [Link]

-

Lindner, H., et al. "The molecular basis of aminoacylase 1 deficiency." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 2011. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The molecular basis of aminoacylase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. westmont.edu [westmont.edu]

- 5. microbenotes.com [microbenotes.com]

- 6. Mass-tag labeling for the determination of protein S-fatty acylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solubilization and Handling of Ac-Met-Glu-OH for Cell Culture

[1][2]

Executive Summary & Physicochemical Profile[3]

Ac-Met-Glu-OH is an acidic dipeptide.[1][2] Its solubility is governed by the ionizable carboxylic acid groups on the Glutamate (Glu) side chain and the C-terminus, and the hydrophobicity of the Methionine (Met) thioether side chain.

-

Challenge 1 (Solubility): As a free acid, the peptide may protonate in pure water (low pH), leading to aggregation.[2] It requires a neutral-to-basic environment or an organic solvent to dissolve fully.[1][2]

-

Challenge 2 (Stability): The Methionine residue is highly susceptible to oxidation (forming Met-sulfoxide), which can render the molecule biologically inactive.[2]

-

Challenge 3 (Cytotoxicity): High concentrations of organic solvents (DMSO) are toxic to cells; the protocol must minimize vehicle volume.[1]

Molecular Specifications

| Property | Detail | Implication for Handling |

| Sequence | Ac-Met-Glu-OH | N-terminal acetylation removes the positive charge.[1][2] |

| Isoelectric Point (pI) | Acidic (< 4.[1][2]0) | Net negative charge at physiological pH (7.4).[1] |

| Hydrophobicity | Mixed | Met is hydrophobic; Glu is hydrophilic/charged.[1] |

| Oxidation Risk | HIGH | Met sulfur oxidizes rapidly in air/solution.[1] |

| Preferred Solvent | DMSO or 0.1M NH₄OH | Avoid acidic buffers for initial solubilization.[1] |

Protocol A: The "Gold Standard" DMSO Stock Method

Recommended for high-throughput screening and small-molecule libraries.[1][2]

This method uses Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10–50 mM).[1][2] DMSO ensures complete dissolution and sterility (it is bacteriostatic at high concentrations) but requires careful dilution.[1]

Reagents

Step-by-Step Procedure

-

Equilibration: Allow the peptide vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

-

Weighing: Weigh the desired amount of peptide (e.g., 1–5 mg) into a sterile microcentrifuge tube.

-

Solvation (The Critical Step):

-

Add sterile DMSO to achieve a concentration 1000x higher than your final assay concentration.

-

Example: If you need 10 µM in the well, prepare a 10 mM stock.

-

Technique: Gently tap or pipette up and down. DO NOT VORTEX VIGOROUSLY. Vortexing introduces air bubbles, accelerating Methionine oxidation.

-

-

Visual Inspection: The solution must be crystal clear. If cloudy, sonicate briefly (5–10 seconds) in a water bath sonicator.

-

Sterilization (Optional but Recommended):

-

For stocks < 1 mL, use a 0.22 µm PTFE or Nylon syringe filter.

-

Note: Do not use Cellulose Acetate (CA) filters with 100% DMSO.[1]

-

-

Storage: Aliquot immediately into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: The Aqueous Basic Buffer Method

Recommended for cells highly sensitive to DMSO (e.g., primary neurons, stem cells).[2]

This method utilizes the acidic nature of Ac-Met-Glu-OH.[1][2] By raising the pH slightly, the carboxyl groups deprotonate (

Reagents

Step-by-Step Procedure

-

Initial Wetting: Add a minimal volume of 0.1 M

(or dilute-

Ratio: Use approx. 10–20% of the final target volume.

-

-

Dissolution: Agitate gently. The solution should clear rapidly as the pH rises above the pI of the peptide.

-

Dilution: Immediately dilute to the final stock volume with sterile PBS (pH 7.4).

-

Check pH: Verify the final pH is physiological (7.2–7.6). The buffer capacity of PBS usually neutralizes the small amount of base added.

-

-

Filtration: Sterilize using a 0.22 µm PES (Polyethersulfone) filter.[1]

-

Warning: Aqueous peptide solutions can stick to filters. Pre-wet the filter with PBS or filter a larger volume and discard the first 200 µL.

-

Cell Culture Integration & Workflow Visualization[2]

Dilution Strategy

To ensure cell health, the final organic solvent concentration must remain below the toxicity threshold (typically <0.5% v/v, ideally <0.1%).[3]

Example Calculation:

-

Target: 10 µM treatment in 2 mL media.

-

Stock: 10 mM DMSO stock (Protocol A).

-

Dilution Factor: 1:1000.

-

Action: Add 2 µL of 10 mM Stock to 2 mL of Media.

-

Final DMSO: 0.1% (Safe for most cells).[1]

Experimental Workflow Diagram

Figure 1: Decision matrix for solubilizing Ac-Met-Glu-OH based on cellular sensitivity to organic solvents.

Critical Troubleshooting: The "Met" Factor

The presence of Methionine creates a specific vulnerability: Oxidation .[5][6]

-

The Mechanism: Methionine thioether (

) oxidizes to Methionine Sulfoxide ( -

Impact: In many biological contexts, the oxidized form is inactive .

-

Prevention Protocol:

-

Argon Overlay: If storing stocks for >1 week, overlay the liquid with Argon or Nitrogen gas before capping.

-

Avoid Vortexing: Shear stress and aeration promote oxidation. Use gentle inversion or pipette mixing.

-

Reducing Agents: If the assay permits, include 0.5 mM DTT or TCEP in the stock solution to reverse/prevent oxidation [1].

-

References

-

Biotage. (2023).[1][7] How to handle peptides that contain methionine. Retrieved from

-

Bachem. (2021). Peptide Solubility Guidelines. Retrieved from [1][2]

-

Sigma-Aldrich. (n.d.).[1] Handling and Solubility of Peptides. Retrieved from [1][2]

-

GenScript. (2023). Peptide Solubility Guidelines and Calculator. Retrieved from

Sources

- 1. Ac-Met-Glu-His-Phe-Pro-Gly-Pro-Arg-Pro-OH | C50H72N14O13S | CID 176254402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 3. biocat.com [biocat.com]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. biotage.com [biotage.com]

- 6. proimmune.com [proimmune.com]

- 7. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to In Vitro Acetylation Assays Using the NatB Complex and Met-Glu Substrates

Introduction: The Significance of N-terminal Acetylation by NatB

N-terminal acetylation (Nt-acetylation) is a widespread and vital protein modification in eukaryotes, affecting as many as 80-90% of all human proteins.[1][2] This process, which involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of a protein's first amino acid, is predominantly a co-translational event occurring as the nascent polypeptide chain emerges from the ribosome.[2][3][4] Nt-acetylation is catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs).[2][5] By neutralizing the positive charge at the N-terminus, this modification can profoundly influence a protein's structure, stability, function, subcellular localization, and interactions with other molecules.[3][5]

The NatB complex is one of the major NATs, responsible for acetylating approximately 20% of the human proteome.[2][6] It is a heterodimeric enzyme composed of a catalytic subunit, NAA20, and an auxiliary subunit, NAA25, which helps anchor the complex to the ribosome.[6][7] NatB exhibits high specificity for proteins that retain their initiator methionine (iMet) followed by an acidic or amidic amino acid, with a strong preference for sequences starting with Met-Asp (MD), Met-Glu (ME), Met-Asn (MN), and Met-Gln (MQ).[3][6][8][9] The fidelity of NatB is remarkable, with nearly all of its target proteins undergoing Nt-acetylation.[6]

The functional consequences of NatB-mediated acetylation are diverse and critical for cellular homeostasis. For instance, this modification is essential for the proper function of the actin cytoskeleton and for cell migration.[8] It also plays a role in cell cycle progression and has been implicated in various human diseases when its function is perturbed.[6][8] Given its significance, robust methods for studying NatB activity in a controlled, in vitro setting are invaluable for dissecting its molecular mechanisms, identifying novel substrates, and for the development of potential therapeutic inhibitors.

This guide provides a comprehensive overview and detailed protocols for performing in vitro acetylation assays specifically tailored for the NatB complex and its canonical Met-Glu substrates.

Principle of the In Vitro Acetylation Assay

The in vitro acetylation assay for NatB is a biochemical method designed to measure the enzymatic transfer of an acetyl group from Ac-CoA to a synthetic peptide substrate that mimics the N-terminus of a native NatB target protein. The fundamental reaction is as follows:

NatB + Acetyl-CoA + Peptide (Met-Glu-...) → Acetylated Peptide + Coenzyme A (CoA-SH) + NatB

The extent of this reaction can be quantified by detecting either the consumption of substrates (Ac-CoA or peptide) or the formation of products (acetylated peptide or free CoA). Various detection methods can be employed, each with its own advantages and considerations. Common approaches include:

-

Radiometric Assays: Using radiolabeled Ac-CoA (e.g., [³H]- or [¹⁴C]-acetyl-CoA), the incorporation of the radioactive acetyl group into the peptide substrate can be measured.[10][11] This is a highly sensitive and direct method.

-

Fluorescence-Based Assays: These methods often rely on the detection of the free coenzyme A (CoA-SH) produced during the reaction. For example, the thiol group of CoA can react with a fluorogenic maleimide dye, such as 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM), resulting in a measurable increase in fluorescence.[12][13]

-

Mass Spectrometry (MS)-Based Assays: High-resolution mass spectrometry can be used to directly detect and quantify the formation of the acetylated peptide product.[14][15][16] This method offers high specificity and can precisely identify the site of modification.

-

Coupled Enzymatic Assays: The production of CoA can be linked to other enzymatic reactions that generate a detectable signal, such as a change in absorbance or fluorescence.[17][18][19]

This guide will focus on a fluorescence-based method using CPM due to its high sensitivity, non-radioactive nature, and suitability for high-throughput screening applications.[12]

Experimental Workflow & Key Components

A successful in vitro NatB acetylation assay hinges on the careful preparation and optimization of its core components.

Figure 1. A generalized workflow for a fluorescence-based in vitro NatB acetylation assay.

Reagents and Materials

| Component | Recommended Specifications & Storage |

| Recombinant Human NatB | Purified, active heterodimer of NAA20 and NAA25. Store at -80°C in small aliquots. |

| Peptide Substrate | Synthetic peptide with an N-terminal Met-Glu sequence (e.g., ME...). Purity >95%. Store as a stock solution at -20°C. |

| Acetyl-Coenzyme A (Ac-CoA) | High purity (>95%). Prepare fresh stock solutions in water or a slightly acidic buffer to prevent hydrolysis. Store at -80°C.[10] |

| Assay Buffer | e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT. Optimize as needed. |

| CPM Reagent | 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin. Prepare a stock solution in DMSO. Store protected from light at -20°C. |

| Microplates | 96- or 384-well black, flat-bottom plates for fluorescence assays. |

| Plate Reader | Capable of fluorescence intensity measurement with appropriate filters (e.g., Excitation ~390 nm, Emission ~480 nm). |

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format using a CPM-based fluorescence readout.[12]

Part 1: Reagent Preparation

-

Recombinant NatB Enzyme:

-

Thaw a frozen aliquot of purified human NatB (NAA20/NAA25) on ice.

-

Dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer just before use. Note: The optimal enzyme concentration should be determined empirically through an enzyme titration experiment (see Optimization section).

-

-

Peptide Substrate (Met-Glu-...):

-

Prepare a 10 mM stock solution of the synthetic peptide in nuclease-free water.

-

Further dilute to the desired working concentration (e.g., 2X final concentration) in Assay Buffer.

-

-

Acetyl-CoA:

-

CPM Stop/Detection Reagent:

-

Prepare a 1 mM stock solution of CPM in high-quality, anhydrous DMSO.

-

Dilute to a working concentration of 5-10 µM in Assay Buffer. This solution should be prepared fresh and protected from light.

-

Part 2: Assay Procedure

-

Reaction Setup:

-

In a 96-well black plate, add the reaction components in the following order. Prepare a master mix for each condition where possible to minimize pipetting errors.

-

25 µL of 2X Peptide Substrate solution.

-

25 µL of 2X NatB Enzyme solution.

-

-

Include appropriate controls:

-

No-Enzyme Control: 25 µL of Assay Buffer instead of the enzyme solution.

-

No-Peptide Control: 25 µL of Assay Buffer instead of the peptide solution.

-

No-Ac-CoA Control: Will be initiated with buffer instead of Ac-CoA.

-

-

-

Initiate the Reaction:

-

To start the reaction, add 50 µL of 2X Acetyl-CoA solution to each well, bringing the total reaction volume to 100 µL.

-

For the No-Ac-CoA control, add 50 µL of Assay Buffer.

-

Mix gently by tapping the plate or using an orbital shaker for a few seconds.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 30 minutes). Note: The incubation time should be within the linear range of the reaction, as determined by a time-course experiment.

-

-

Stop Reaction and Develop Signal:

-

Stop the enzymatic reaction by adding 50 µL of the CPM Stop/Detection Reagent to each well.

-

Incubate the plate for an additional 10-15 minutes at room temperature, protected from light, to allow the CPM to react with the generated CoA-SH.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity on a plate reader using an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 479 nm.[12]

-

Part 3: Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal from the "No-Enzyme" control wells from all other wells.

-

Calculate Enzyme Activity: The resulting fluorescence signal is directly proportional to the amount of CoA produced and thus reflects the NatB activity.

-

For Inhibitor Screening: If testing inhibitors, calculate the percent inhibition relative to a vehicle control (DMSO) using the formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of NatB-Mediated Acetylation

The catalytic mechanism of NatB involves a direct transfer of the acetyl group from Ac-CoA to the N-terminal amine of the substrate.[5] Structural studies have provided significant insights into how NatB achieves its substrate specificity.[21]

Figure 2. The enzymatic mechanism of NatB-mediated N-terminal acetylation.

The NAA25 subunit acts as a scaffold, correctly positioning the catalytic NAA20 subunit.[6][21] The active site within NAA20 contains a binding pocket that specifically recognizes the first two amino acids of the substrate peptide. For a Met-Glu substrate, hydrogen bonds form between the side chain of the glutamic acid residue and specific amino acids within the NAA20 pocket, which is a key determinant of NatB's substrate specificity.[21] This precise positioning orients the α-amino group of the N-terminal methionine for a nucleophilic attack on the carbonyl carbon of the acetyl group of Ac-CoA, leading to the transfer of the acetyl group and the subsequent release of the products.[5][21]

Assay Validation and Optimization

To ensure the reliability and accuracy of the assay, several validation and optimization steps are crucial.

-

Enzyme Titration: Determine the optimal concentration of NatB that yields a robust signal within the linear range of detection. This is done by assaying a series of enzyme dilutions with fixed, saturating concentrations of peptide and Ac-CoA.

-

Time Course: Establish the linear phase of the reaction by measuring product formation at multiple time points. Subsequent experiments should be conducted within this linear range to ensure that the measured activity is proportional to the initial reaction velocity.

-

Substrate Titration (Kₘ Determination): To determine the Michaelis-Menten constant (Kₘ) for the peptide substrate and Ac-CoA, vary the concentration of one substrate while keeping the other at a saturating concentration. This provides valuable information about the enzyme's affinity for its substrates.

-

Z'-Factor Calculation: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | - Autohydrolysis of Acetyl-CoA.- Contaminating thiol compounds in reagents.- Impure enzyme preparation. | - Prepare Ac-CoA fresh for each experiment.[10]- Use high-purity reagents and buffers.- Include a no-enzyme control to subtract background.- Further purify the enzyme if necessary. |

| Low or No Signal | - Inactive enzyme.- Incorrect buffer conditions (pH, salt).- Sub-optimal substrate concentrations.- Degraded Ac-CoA or peptide. | - Verify enzyme activity with a positive control substrate.- Optimize buffer pH and ionic strength.- Perform substrate titrations to find optimal concentrations.- Use fresh or properly stored reagents. |

| Non-linear Reaction Course | - Substrate depletion.- Product inhibition.- Enzyme instability. | - Reduce enzyme concentration or incubation time.- Dilute the reaction to minimize product accumulation.- Assess enzyme stability under assay conditions. |

Conclusion

The in vitro acetylation assay is a powerful tool for investigating the function and regulation of the NatB complex. The fluorescence-based method described here offers a sensitive, continuous, and non-radioactive means to quantify NatB activity, making it suitable for a wide range of applications, from basic kinetic characterization to high-throughput screening for inhibitors. By carefully optimizing and validating the assay parameters, researchers can obtain reliable and reproducible data, furthering our understanding of the critical role of N-terminal acetylation in cellular biology and disease.

References

-

NatB - Wikipedia. Available at: [Link]